LogP Differential: Target Compound Occupies a Unique Lipophilicity Window Relative to Free-Amine and Methylene-Linker Analogs
The target compound displays a calculated logP of 3.26 , which is 0.55 log units lower than the free‑amine analog 4‑[2‑(4‑methylphenyl)ethyl]piperidine (logP 3.81) and 0.39 log units higher than the methylene‑bridged analog 4‑[(4‑methylphenyl)methyl]piperidine‑1‑carboxylic acid (logP 2.87) . This places the target compound in a lipophilicity range that is neither as hydrophobic as the free amine nor as hydrophilic as the shorter‑linker carboxylic acid, providing a distinct partitioning profile for optimization of permeability and solubility.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP 3.26 (calculated) |
| Comparator Or Baseline | 4-[2-(4-Methylphenyl)ethyl]piperidine (free amine): logP 3.81; 4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid: logP 2.87 |
| Quantified Difference | ΔlogP = −0.55 vs. free amine; ΔlogP = +0.39 vs. methylene analog |
| Conditions | Calculated logP values from ACD/Labs Percepta or equivalent algorithm; no experimental logP available |
Why This Matters
A 0.4–0.5 log unit difference in logP can translate into a 2.5–3.2‑fold change in octanol‑water distribution, substantially altering membrane permeability predictions and oral absorption potential in lead optimization.
